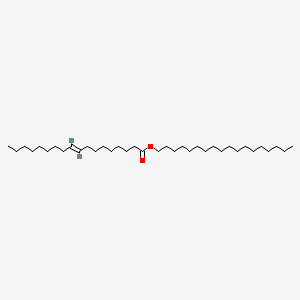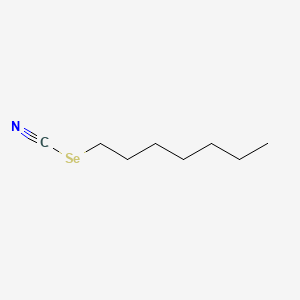![molecular formula C21H33Li2N7O13P2S B13817841 dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Dephosphocoenzyme A is a crucial intermediate in the biosynthesis of coenzyme A, an essential cofactor involved in numerous metabolic and energy-yielding reactions. Coenzyme A plays a vital role in the regulation of key metabolic enzymes and is required in several biosynthetic pathways, including fatty acid and polyketide syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Dephosphocoenzyme A is synthesized from 4-phosphopantetheine by the enzyme phosphopantetheine adenylyltransferase. This enzyme catalyzes the transfer of the γ-phosphate of adenosine triphosphate to 4-phosphopantetheine, resulting in the formation of 3’-Dephosphocoenzyme A .
Industrial Production Methods: In industrial settings, the production of 3’-Dephosphocoenzyme A involves the use of recombinant DNA technology to express the necessary enzymes in microbial hosts. These hosts are then cultured under optimized conditions to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3’-Dephosphocoenzyme A undergoes several types of chemical reactions, including phosphorylation, where it is converted to coenzyme A by the enzyme dephospho-CoA kinase . This reaction involves the transfer of a phosphate group from adenosine triphosphate to 3’-Dephosphocoenzyme A, resulting in the formation of coenzyme A and adenosine diphosphate .
Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as a phosphate donor and dephospho-CoA kinase as the catalyst. The reaction is carried out under physiological conditions, with optimal pH and temperature to ensure maximum enzyme activity .
Major Products: The primary product of the phosphorylation reaction is coenzyme A, a vital cofactor in various metabolic pathways .
Scientific Research Applications
3’-Dephosphocoenzyme A has a wide range of applications in scientific research:
Mechanism of Action
3’-Dephosphocoenzyme A exerts its effects through its conversion to coenzyme A by the enzyme dephospho-CoA kinase. This conversion is essential for the biosynthesis of coenzyme A, which acts as an acyl group carrier and carbonyl activating group in metabolism . The molecular targets and pathways involved include the regulation of key metabolic enzymes and the facilitation of various biosynthetic pathways .
Comparison with Similar Compounds
- Coenzyme A
- 4-Phosphopantetheine
- Adenosine triphosphate
- Adenosine diphosphate
Comparison: 3’-Dephosphocoenzyme A is unique in its role as an intermediate in the biosynthesis of coenzyme A. Unlike coenzyme A, which is the final product, 3’-Dephosphocoenzyme A serves as a precursor that undergoes phosphorylation to form coenzyme A . This intermediate step is crucial for the regulation of coenzyme A levels within the cell and ensures the proper functioning of various metabolic pathways .
Properties
Molecular Formula |
C21H33Li2N7O13P2S |
|---|---|
Molecular Weight |
699.5 g/mol |
IUPAC Name |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |
InChI |
InChI=1S/C21H35N7O13P2S.2Li/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26);;/q;2*+1/p-2/t11-,14-,15-,16?,20-;;/m1../s1 |
InChI Key |
NCHDIOYYNQSVFI-PYNNHSTLSA-L |
Isomeric SMILES |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
Canonical SMILES |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)



